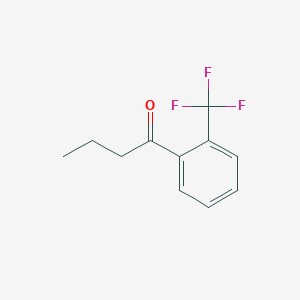
1-(2-Trifluoromethyl-phenyl)-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Trifluoromethyl-phenyl)-butan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under metal-free conditions using reagents such as CF3SO2Na, which selectively introduces the trifluoromethyl group to the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of 1-(2-Trifluoromethyl-phenyl)-butan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Trifluoromethyl-phenyl)-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Trifluoromethyl-phenyl)-butan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique chemical properties.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethyl-phenyl)-butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenyl isocyanate
- 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
Comparison: 1-(2-Trifluoromethyl-phenyl)-butan-1-one is unique due to its specific structural arrangement, which combines the trifluoromethyl group with a butanone moiety. This combination imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and lipophilicity .
Biological Activity
1-(2-Trifluoromethyl-phenyl)-butan-1-one is an aromatic ketone notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the context of mood disorders and other biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F3O. The trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate its interaction with biological targets. This compound can be synthesized through various methods, including reactions involving fluorinated precursors.
Antidepressant-like Effects
Preliminary studies suggest that this compound exhibits antidepressant-like effects . Research indicates that it may interact with serotonergic systems, specifically modulating receptors such as 5-HT1A and 5-HT3 , which are critical in mood regulation. This interaction could position the compound as a potential candidate for treating mood disorders .
The exact mechanism of action remains to be fully elucidated; however, its structural features suggest that it may influence neurotransmitter systems beyond serotonin, potentially affecting dopamine and norepinephrine pathways as well. Further studies are required to clarify these interactions and their implications for therapeutic applications .
Comparative Analysis with Similar Compounds
The following table highlights the comparison between this compound and structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)acetophenone | C9H7F3O | Simpler structure, used in organic synthesis |
| 2-Trifluoromethylbenzaldehyde | C8H6F3O | Contains an aldehyde functional group |
| 4,4,4-Trifluoro-3-hydroxybutan-1-one | C7H7F3O2 | Hydroxy group adds to reactivity |
| 3-Trifluoromethylphenylbutanone | C11H10F3O | Different position of trifluoromethyl substitution |
This comparison underscores the unique arrangement of functional groups in this compound, contributing to its distinct reactivity patterns and potential biological activities .
Case Studies and Research Findings
Recent studies have focused on the synthesis and bioactivity of compounds containing trifluoromethyl groups. For instance:
- Antimicrobial Activity : Research has shown that related compounds exhibit varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The incorporation of trifluoromethyl groups generally enhances bioactivity due to increased lipophilicity .
- Cytotoxicity Studies : In vitro assays have evaluated the cytotoxic effects of similar compounds on various cell lines, including HeLa and Vero cells. These studies indicate that while some derivatives show promising antibacterial properties, their cytotoxicity can vary significantly based on structural modifications .
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]butan-1-one |
InChI |
InChI=1S/C11H11F3O/c1-2-5-10(15)8-6-3-4-7-9(8)11(12,13)14/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
WNUZXEJZBRNZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















